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Compound of Interest

Compound Name: (s)-2-Benzylaziridine

Cat. No.: B106299 Get Quote

Introduction

(S)-2-Benzylaziridine is a chiral heterocyclic compound of significant interest in organic

synthesis and drug development.[1] Its strained three-membered aziridine ring and the

presence of a benzyl group make it a versatile building block for the synthesis of more complex

nitrogen-containing molecules.[1] Spectroscopic analysis is crucial for the structural

confirmation and purity assessment of this compound. This guide provides a detailed overview

of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for (S)-2-Benzylaziridine, along with generalized experimental protocols for these

analytical techniques. While experimental spectral data for (S)-2-benzylaziridine is not readily

available in public databases, this guide presents predicted data based on the compound's

structure and known spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-2-benzylaziridine.

These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-2-Benzylaziridine (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.40 m 5H
Aromatic protons

(C₆H₅)

~2.80 dd 1H Benzylic proton (CH₂)

~2.60 dd 1H Benzylic proton (CH₂)

~2.20 m 1H
Aziridine ring proton

(CH)

~1.80 d 1H
Aziridine ring proton

(CH₂)

~1.40 d 1H
Aziridine ring proton

(CH₂)

~1.00 br s 1H Amine proton (NH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-2-Benzylaziridine (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~140 Aromatic quaternary carbon

~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~42 Benzylic carbon (CH₂)

~35 Aziridine ring carbon (CH)

~30 Aziridine ring carbon (CH₂)

Table 3: Predicted IR Spectroscopic Data for (S)-2-Benzylaziridine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch

~3080-3030 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1600, ~1495, ~1450 Medium-Weak Aromatic C=C stretch

~1250 Medium C-N stretch

~850-700 Strong
Aromatic C-H bend (out-of-

plane)

Table 4: Predicted Mass Spectrometry Data for (S)-2-Benzylaziridine (Electron Ionization)

m/z Predicted Fragment

133 [M]⁺ (Molecular Ion)

132 [M-H]⁺

104 [M-C₂H₃N]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols suitable for a small organic molecule like (S)-2-benzylaziridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-benzylaziridine in 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] Transfer the

solution to a standard 5 mm NMR tube.[2]

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape

of the peaks.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2

seconds.

The spectral width should be set to encompass all expected proton resonances (e.g., 0-10

ppm).

Process the raw data by applying a Fourier transform, phasing the spectrum, and

calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The spectral width should cover all expected carbon resonances (e.g., 0-150 ppm).
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Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a single drop of liquid (S)-2-benzylaziridine directly onto the center of the ATR

crystal.[3]

Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove interferences from atmospheric water and carbon

dioxide.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]

Data Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.[5]

Mass Spectrometry (MS)
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Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for

volatile compounds.[6] The sample is vaporized by heating in a high vacuum environment.[7]

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[8] This causes the molecules to lose an electron, forming a positively

charged molecular ion ([M]⁺), which may then undergo fragmentation.[8]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: A detector records the abundance of each ion at a

specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Data Interpretation:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to deduce the structure of the molecule. The

fragmentation of the molecular ion provides information about the different structural

components of the molecule.[9]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-2-benzylaziridine.
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Caption: General workflow for the spectroscopic analysis of (S)-2-benzylaziridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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